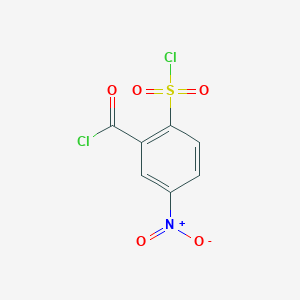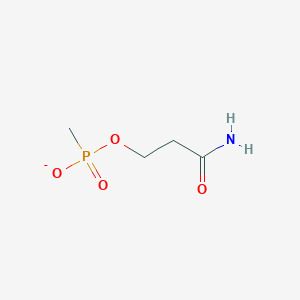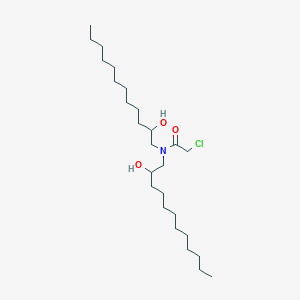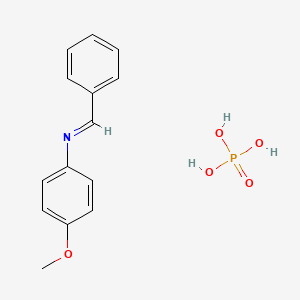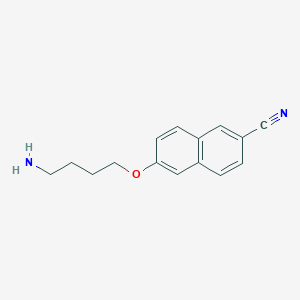
6-(4-Aminobutoxy)naphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Aminobutoxy)naphthalene-2-carbonitrile is an organic compound with the molecular formula C15H16N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an aminobutoxy group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminobutoxy)naphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2-carbonitrile.
Substitution Reaction: The naphthalene-2-carbonitrile undergoes a substitution reaction with 4-aminobutanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Aminobutoxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives of naphthalene.
Substitution: Various substituted naphthalene compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Aminobutoxy)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Aminobutoxy)naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The aminobutoxy group can form hydrogen bonds with biological molecules, while the naphthalene core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative of naphthalene with a nitrile group.
4-Aminobutoxybenzene: Contains an aminobutoxy group attached to a benzene ring.
Naphthalene-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
6-(4-Aminobutoxy)naphthalene-2-carbonitrile is unique due to the presence of both an aminobutoxy group and a nitrile group on the naphthalene core
Propiedades
Número CAS |
63279-30-1 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
6-(4-aminobutoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c16-7-1-2-8-18-15-6-5-13-9-12(11-17)3-4-14(13)10-15/h3-6,9-10H,1-2,7-8,16H2 |
Clave InChI |
JYPMTBNMLBIRKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OCCCCN)C=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


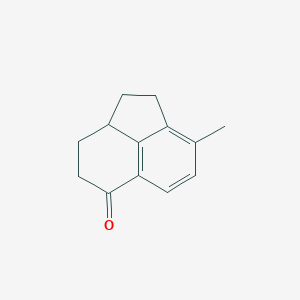
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
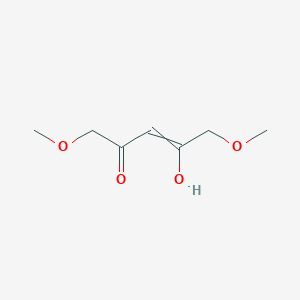
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)

